molecular formula C13H11N3O5 B3319082 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline CAS No. 1063995-49-2

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline

カタログ番号: B3319082
CAS番号: 1063995-49-2
分子量: 289.24 g/mol
InChIキー: XUHHLYHISZFASD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is a nitro-substituted isoindoline derivative featuring a 2,6-dioxopiperidine moiety. Its molecular formula is C₁₃H₁₀N₃O₅ (inferred from analogs in and ), with a nitro (-NO₂) group at position 6 of the isoindoline ring. This compound shares structural similarities with immunomodulatory drugs like lenalidomide but differs in substituent type and position, which may influence its pharmacological profile.

特性

IUPAC Name

3-(5-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-1-2-8(16(20)21)5-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHHLYHISZFASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the isoindoline ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the isoindoline ring through amide bond formation.

    Oxidation Reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

化学反応の分析

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond linking the piperidine and isoindoline rings can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, sodium borohydride, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Organic synthesis : As a reagent in various organic reactions.
  • Chemical transformations : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of new compounds with desired properties.

Biology

The compound's unique structure allows it to interact with biological molecules, making it valuable for:

  • Enzyme studies : Investigating enzyme mechanisms and protein-ligand interactions.
  • Cell signaling : Modulating cellular pathways through its interactions with specific proteins.

Medicine

This compound has potential therapeutic applications:

  • Anti-inflammatory properties : Studies suggest it can reduce levels of tumor necrosis factor-alpha (TNFα), which is implicated in various inflammatory diseases .
  • Anti-cancer effects : Its ability to modulate biological pathways makes it a candidate for cancer treatment research.

Industry

In industrial applications, this compound can be used for:

  • Material development : Creating new materials with specific properties such as polymers and coatings.
  • Pharmaceutical formulations : Developing drugs that require precise dosing and targeted delivery systems.

Case Studies

  • Anti-inflammatory Research : A study demonstrated that derivatives of this compound effectively reduced TNFα levels in animal models. This suggests potential for treating conditions like rheumatoid arthritis .
  • Cancer Therapeutics : Research has indicated that modifications to the nitro group can enhance the compound's efficacy against specific cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells .

作用機序

The mechanism of action of 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The compound can also bind to specific proteins, altering their function and modulating signaling pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.

類似化合物との比較

Substituent Variations and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Applications References
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline -NO₂ (6) C₁₃H₁₀N₃O₅* 292.24 g/mol Research compound (potential PROTACs) []
Lenalidomide (1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline) -NH₂ (4) C₁₃H₁₃N₃O₃ 259.26 g/mol Multiple myeloma, myelodysplastic syndromes []
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-methylisoindoline -CH₃ (4) C₁₄H₁₃N₃O₃* 271.27 g/mol Pain management (patented) []
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione -NO₂ (4) C₁₃H₉N₃O₆ 303.23 g/mol Custom synthesis for PROTACs []

*Note: Molecular formulas for some compounds are inferred based on structural analogs.

Pharmacological and Structural Insights

  • Lenalidomide (4-Amino Derivative): The 4-amino group enhances immunomodulatory activity by binding to cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, leading to degradation of transcription factors like IKZF1/3 . Its solubility in DMSO and stability at -20°C make it suitable for pharmaceutical formulations .
  • 6-Nitro Derivative: The electron-withdrawing nitro group at position 6 may reduce binding affinity to CRBN compared to lenalidomide but could improve stability or enable conjugation in proteolysis-targeting chimeras (PROTACs) . highlights its use in PROTAC synthesis via amidation reactions with E3 ligase ligands.
  • 4-Methyl Derivative: The methyl group at position 4 is associated with pain management applications, as disclosed in a 2007 patent . This hydrophobic substituent may alter blood-brain barrier penetration or receptor interactions.
  • Its nitro group at position 4 may sterically hinder CRBN binding compared to the 6-nitro isomer.

生物活性

1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an isoindoline core with a nitro group and a piperidine moiety containing keto groups. Its diverse functional groups allow for various chemical interactions, making it a subject of interest in drug design and development.

Chemical Structure

The molecular formula of this compound is C13H10N3O5C_{13}H_{10}N_3O_5, and its structural representation can be summarized as follows:

  • Isoindoline Ring : A bicyclic structure that contributes to the compound's stability and reactivity.
  • Nitro Group : Positioned at the 6th carbon of the isoindoline ring, this group is crucial for its biological activity.
  • Piperidine Ring : Contains two keto groups that enhance the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Protein-Ligand Interactions : The compound can bind to specific proteins, influencing their function and modulating signaling pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress levels.
  • Cell Proliferation and Apoptosis : Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer therapies.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation .
Therapeutic Area Potential Effects
Anti-cancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of TNFα levels
NeuroprotectivePotential modulation of neuroinflammatory pathways

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cancer Cell Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .
  • Inflammation Models : Animal models have shown that administration of this compound leads to a significant decrease in TNFα levels, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease models .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindolineNitro group at position 4Varies in anti-cancer efficacy
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-aminoisoindolineAmino group instead of nitroPotentially different receptor interactions
1,3-Dioxo-2-(2,6-dioxopiperidin-3-yl)isoindolineAdditional keto groupEnhanced stability but altered activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline, and how can purity be validated?

  • Methodology : Use multi-step nucleophilic substitution and cyclization reactions, starting with nitro-substituted isoindoline precursors. For purity validation, employ HPLC (≥98% purity threshold) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Monitor intermediates via thin-layer chromatography (TLC) .
  • Safety : Follow protocols for handling nitrated compounds (e.g., explosive potential) and dioxopiperidine derivatives (potential sensitizers). Use fume hoods and personal protective equipment (PPE) as outlined in safety data sheets for analogous compounds .

Q. How should researchers design initial in vitro assays to assess the compound’s antiproliferative activity?

  • Experimental Design : Use the PICO framework:

  • Population : Cancer cell lines (e.g., multiple myeloma MM1.S, leukemia CCRF-CEM).
  • Intervention : Dose ranges (0.1–10 µM) of the compound.
  • Comparison : Positive controls (e.g., lenalidomide ).
  • Outcome : IC50 values via MTT/WST-1 assays. Include caspase-3/7 activation assays to probe apoptosis mechanisms .

Advanced Research Questions

Q. What strategies resolve contradictions in mechanistic data (e.g., CRBN-dependent vs. independent pathways)?

  • Methodology :

CRBN Knockout Models : Use CRISPR/Cas9 to generate CRBN-deficient cell lines and compare drug response.

Proteomic Profiling : Perform ubiquitinome analysis via tandem mass tag (TMT) labeling to identify substrate degradation patterns.

Structural Analysis : Conduct molecular docking studies to assess binding affinity to CRBN or alternative targets (e.g., CK1α) .

Q. How can structural modifications enhance proteolysis-targeting chimera (PROTAC) compatibility?

  • Approach :

  • Introduce alkyne or azide handles (e.g., 5-(prop-2-yn-1-yloxy) groups ) for click chemistry conjugation to E3 ligase ligands.
  • Optimize linker length/spacing using molecular dynamics simulations to improve ternary complex formation .
  • Validate degradation efficiency via western blot (target protein) and NanoBRET assays .

Q. What advanced analytical techniques characterize degradation byproducts in metabolic studies?

  • Methods :

  • High-Resolution MS/MS : Identify metabolites in hepatocyte microsomal incubations.
  • Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways.
  • Computational Tools : Predict toxicity of metabolites via ADMET software (e.g., Schrödinger’s QikProp) .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when planning studies. For example, prioritize CRBN-independent mechanisms if prior literature is saturated with cereblon-focused work .
  • Data Interpretation : Use inferential statistics (e.g., ANOVA with Tukey post hoc tests) for dose-response studies and Bayesian modeling for proteomic datasets .

Key Challenges & Solutions

  • Challenge : Low solubility in aqueous buffers.
    • Solution : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles (e.g., PEG-PLGA encapsulation) .
  • Challenge : Off-target effects in kinase inhibition assays.
    • Solution : Employ kinome-wide selectivity screening (e.g., KinomeScan) and validate hits via ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline
Reactant of Route 2
Reactant of Route 2
1-Oxo-2-(2,6-dioxopiperidin-3-yl)-6-nitroisoindoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。